Cas no 28539-02-8 (1H-1,2,3-benzotriazol-1-ylmethanol)
1H-1,2,3-benzotriazol-1-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzotriazole-1-methanol
- (1H-Benzotriazole-1-yl)methanol
- 1-(Hydroxymethyl)-1H-benzotriazole
- benzotriazol-1-ylmethanol
- 1-(Hydroxymethyl)benzotriazole 1-Benzotriazolemethanol
- 1-Benzotriazolemethanol
- 1H-1,2,3-Benzotriazole-1-methanol
- 1-hydroxymethylbenzotriazole
- benzotriazole-N-methanol
- F0807-0573
- 1-(Hydroxymethyl)benzotriazole
- NSC 12463
- 1H-benzotriazol-1-ylmethanol
- 1H-1,2,3-benzotriazol-1-ylmethanol
- NSC12463
- (1H-benzo[d][1,2,3]triazol-1-yl)methanol
- (1H-1,2,3-benzotriazol-1-yl)methanol
- benzotriazolylmethan-1-ol
- Benzotriazol-1-yl-methanol
- 1H-benztriazole-1-methanol
- 1-hydroxymethyl benzotriazole
- BCP31527
- 1H-benzotriazol-1-yl methanol
- B1903
- NSC-12463
- 28539-02-8
- 1H-1,2,3-benzotriazole-1-ylmethanol
- InChI=1/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H
- DTXSID10279361
- AKOS000281187
- EN300-103682
- UNII-PY5HS4K4B4
- FT-0638784
- C7H7N3O
- 1-hydroxy methyl benzotriazole
- 1-(Hydroxymethyl)benzotriazole;1-Benzotriazolemethanol
- MFCD00179118
- STR05581
- 1H-Benzotriazole-1-methanol, 98%
- J-017118
- 1,2,3-benzotriazol-1-ylmethanol
- SY024115
- 1-(Hydroxymethyl) benzotriazole
- SCHEMBL260406
- MXJIHEXYGRXHGP-UHFFFAOYSA-N
- 1H-benzotriazol-1-yl-methanol
- CS-0066204
- PY5HS4K4B4
- STK387447
- DTXCID30230515
- DB-004880
- ALBB-035148
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- MDL: MFCD00179118
- Inchi: 1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2
- InChI Key: MXJIHEXYGRXHGP-UHFFFAOYSA-N
- SMILES: OCN1C2C=CC=CC=2N=N1
Computed Properties
- Exact Mass: 149.05900
- Monoisotopic Mass: 149.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
- Topological Polar Surface Area: 50.9
Experimental Properties
- Color/Form: Not determined
- Density: 1.41
- Melting Point: 148.0 to 151.0 deg-C
- Boiling Point: 340.2℃/760mmHg
- Flash Point: 159.5±23.2 °C
- Refractive Index: 1.695
- PSA: 50.94000
- LogP: 0.38110
- Solubility: Not determined
1H-1,2,3-benzotriazol-1-ylmethanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
1H-1,2,3-benzotriazol-1-ylmethanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-1,2,3-benzotriazol-1-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036888-1g |
1H-Benzotriazole-1-methanol |
28539-02-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036888-5g |
1H-Benzotriazole-1-methanol |
28539-02-8 | 97% | 5g |
£18.00 | 2022-03-01 | |
| Fluorochem | 036888-25g |
1H-Benzotriazole-1-methanol |
28539-02-8 | 97% | 25g |
£44.00 | 2022-03-01 | |
| Fluorochem | 036888-100g |
1H-Benzotriazole-1-methanol |
28539-02-8 | 97% | 100g |
£141.00 | 2022-03-01 | |
| Alichem | A219003820-100g |
(1H-Benzotriazole-1-yl)methanol |
28539-02-8 | 95% | 100g |
$168.18 | 2023-09-02 | |
| Alichem | A219003820-500g |
(1H-Benzotriazole-1-yl)methanol |
28539-02-8 | 95% | 500g |
$588.35 | 2023-09-02 | |
| Alichem | A219003820-1000g |
(1H-Benzotriazole-1-yl)methanol |
28539-02-8 | 95% | 1000g |
$998.03 | 2023-09-02 | |
| Apollo Scientific | OR30424-5g |
1-(Hydroxymethyl)-1H-benzotriazole |
28539-02-8 | 95% | 5g |
£17.00 | 2025-02-20 | |
| Apollo Scientific | OR30424-25g |
1-(Hydroxymethyl)-1H-benzotriazole |
28539-02-8 | 95% | 25g |
£25.00 | 2025-02-20 | |
| Apollo Scientific | OR30424-100g |
1-(Hydroxymethyl)-1H-benzotriazole |
28539-02-8 | 95% | 100g |
£53.00 | 2025-02-20 |
1H-1,2,3-benzotriazol-1-ylmethanol Suppliers
1H-1,2,3-benzotriazol-1-ylmethanol Related Literature
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1. Preparation of 1, 1-disubstituted hydrazines and their 2-acyl derivativesAlan R. Katritzky,M. Suresh Chander Rao J. Chem. Soc. Perkin Trans. 1 1989 2297
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James Tabernor,Leigh F. Jones,Sarah L. Heath,Chris Muryn,Guillem Aromí,Joan Ribas,Euan K. Brechin,David Collison = 15/2 spin ground state. James Tabernor Leigh F. Jones Sarah L. Heath Chris Muryn Guillem Aromí Joan Ribas Euan K. Brechin David Collison Dalton Trans. 2004 975
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3. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acidsElena Arvanitis,Holger Ernst,Alice A. LudwigéD’Souza,Andrew J. Robinson,Peter B. Wyatt J. Chem. Soc. Perkin Trans. 1 1998 521
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4. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acidsElena Arvanitis,Holger Ernst,Alice A. LudwigéD’Souza,Andrew J. Robinson,Peter B. Wyatt J. Chem. Soc. Perkin Trans. 1 1998 521
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5. The chemistry of benzotriazole. Part 3. The aminoalkylation of benzotriazoleAlan R. Katritzky,Stanislaw Rachwal,Bogumila Rachwal J. Chem. Soc. Perkin Trans. 1 1987 799
Additional information on 1H-1,2,3-benzotriazol-1-ylmethanol
Recent Advances in the Application of 1H-1,2,3-benzotriazol-1-ylmethanol (CAS: 28539-02-8) in Chemical Biology and Pharmaceutical Research
1H-1,2,3-benzotriazol-1-ylmethanol (CAS: 28539-02-8) is a versatile chemical compound that has garnered significant attention in recent years due to its wide-ranging applications in chemical biology and pharmaceutical research. This compound, often abbreviated as Bt-OH, serves as a crucial intermediate in the synthesis of various biologically active molecules, including peptides, heterocycles, and other pharmacophores. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists and researchers working in drug discovery and development.
Recent studies have highlighted the role of 1H-1,2,3-benzotriazol-1-ylmethanol in facilitating efficient coupling reactions, particularly in peptide synthesis. The compound acts as an activating agent for carboxylic acids, enabling the formation of amide bonds under mild conditions. This property has been exploited in the synthesis of complex peptide-based therapeutics, where traditional coupling methods often face challenges such as racemization and low yields. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Bt-OH in the synthesis of cyclic peptides with enhanced stability and bioavailability, showcasing its potential in the development of next-generation peptide drugs.
In addition to its applications in peptide chemistry, 1H-1,2,3-benzotriazol-1-ylmethanol has also been investigated for its role in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern pharmaceuticals, with many drugs containing these structural motifs. Researchers have utilized Bt-OH as a key intermediate in the construction of benzotriazole-containing heterocycles, which exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) detailed the use of Bt-OH in the synthesis of novel benzotriazole derivatives with potent inhibitory activity against SARS-CoV-2 protease, highlighting its relevance in the fight against emerging viral infections.
The mechanistic insights into the reactivity of 1H-1,2,3-benzotriazol-1-ylmethanol have also been a subject of recent investigations. Advanced spectroscopic techniques and computational studies have shed light on the compound's ability to form stable intermediates during coupling reactions, which are critical for achieving high yields and selectivity. These findings have been instrumental in optimizing reaction conditions and expanding the scope of Bt-OH-mediated transformations. For instance, a 2023 study in Organic Letters employed density functional theory (DFT) calculations to elucidate the reaction pathways involving Bt-OH, providing a theoretical foundation for its widespread use in synthetic chemistry.
Beyond its synthetic utility, 1H-1,2,3-benzotriazol-1-ylmethanol has also been explored for its potential biological activities. Preliminary studies suggest that Bt-OH and its derivatives may exhibit modest antimicrobial and antioxidant properties, although further research is needed to fully characterize their pharmacological profiles. These findings open new avenues for the development of Bt-OH-based therapeutics, particularly in areas where traditional antibiotics face resistance challenges. A 2024 report in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of Bt-OH derivatives as potential agents against multidrug-resistant bacterial strains, underscoring the compound's versatility in addressing unmet medical needs.
In conclusion, 1H-1,2,3-benzotriazol-1-ylmethanol (CAS: 28539-02-8) continues to be a valuable asset in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to the construction of bioactive heterocycles, driven by its unique reactivity and ease of handling. Recent advancements in understanding its mechanistic behavior and exploring its biological potential further solidify its position as a key player in drug discovery. As research in this area progresses, it is anticipated that new and innovative uses for Bt-OH will emerge, contributing to the development of novel therapeutic agents and synthetic methodologies.
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